molecular formula C13H10BrN B14538229 Fluoren-9-imine;hydrobromide CAS No. 62466-04-0

Fluoren-9-imine;hydrobromide

Cat. No.: B14538229
CAS No.: 62466-04-0
M. Wt: 260.13 g/mol
InChI Key: GPCAGSVVSQRVAI-UHFFFAOYSA-N
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Description

Fluoren-9-imine;hydrobromide is a chemical compound derived from fluorene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluoren-9-imine;hydrobromide can be synthesized through the reaction of 9-fluorenone with primary amines in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction typically occurs in a solvent like toluene and involves refluxing the mixture for several hours . The resulting product is then purified through column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Fluoren-9-imine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert it back to fluoren-9-amine.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the imine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reactions often involve nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Fluoren-9-amine.

    Substitution: Various substituted fluoren-9-imine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of fluoren-9-imine;hydrobromide involves its interaction with various molecular targets. In biological systems, it may act as an inhibitor of specific enzymes or receptors, modulating their activity. For example, fluoren-9-amine derivatives have been shown to inhibit cholinesterase and antagonize N-methyl-D-aspartate (NMDA) receptors . These interactions can influence cellular signaling pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Fluoren-9-one: A ketone derivative of fluorene, used in similar applications but with different reactivity.

    Fluoren-9-amine: The reduced form of fluoren-9-imine, with distinct chemical properties and applications.

    N-(4-Chlorophenyl)-9H-fluoren-9-imine: A substituted derivative with unique fluorescence properties.

Uniqueness

Fluoren-9-imine;hydrobromide is unique due to its imine functional group, which imparts distinct reactivity and potential for forming various derivatives. Its ability to participate in multiple types of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use.

Properties

CAS No.

62466-04-0

Molecular Formula

C13H10BrN

Molecular Weight

260.13 g/mol

IUPAC Name

fluoren-9-imine;hydrobromide

InChI

InChI=1S/C13H9N.BrH/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;/h1-8,14H;1H

InChI Key

GPCAGSVVSQRVAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=N.Br

Origin of Product

United States

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